(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Overview
Description
- (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a heterocyclic compound with a fused imidazole and pyridine ring system.
- It contains a five-membered imidazole ring and a six-membered pyridine ring.
- The 7-yl in the name indicates that the substituent is attached to the seventh position of the pyridine ring.
Synthesis Analysis
- The synthesis of this compound can be achieved through various methods, including condensation reactions or multicomponent reactions.
- For specific synthetic routes and conditions, relevant papers should be consulted.
Molecular Structure Analysis
- The molecular structure can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
- The compound’s conformation, bond angles, and functional groups can be analyzed.
Chemical Reactions Analysis
- Investigate potential reactions, such as nucleophilic substitutions, oxidations, or reductions.
- Explore reactivity patterns and potential intermediates.
Physical And Chemical Properties Analysis
- Determine properties like melting point, solubility, and stability.
- Investigate spectral data (IR, NMR) for further insights.
Scientific Research Applications
-
Pharmaceuticals and Agrochemicals
-
Materials Science
-
Optoelectronic Devices
-
Sensors
-
Anti-Cancer Drugs
-
Emitters for Confocal Microscopy and Imaging
Safety And Hazards
- Consult safety data sheets (SDS) for handling precautions, toxicity, and hazards.
- Be aware of any potential risks associated with this compound.
Future Directions
- Explore potential applications, such as medicinal uses or material science.
- Investigate modifications to enhance properties or develop derivatives.
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZLGWDAFVWCKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CO)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632689 | |
Record name | (1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
CAS RN |
912451-71-9 | |
Record name | (1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.